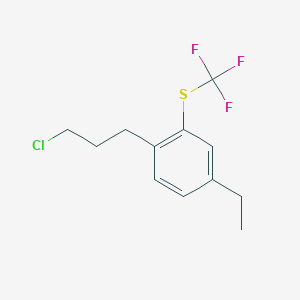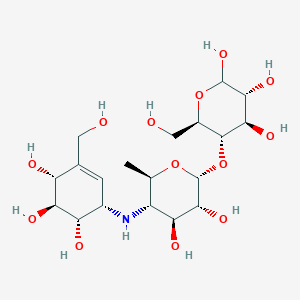
Acarbose EP Impurity D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acarbose EP Impurity D, also known as 4-O-[4,6-dideoxy-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl]-D-glucopyranose, is a chemical compound with the molecular formula C19H33NO13 and a molecular weight of 483.47 g/mol . It is an impurity of Acarbose, a medication used for the treatment of diabetes mellitus type 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acarbose EP Impurity D involves complex organic reactions. The primary synthetic route includes the glycosylation of a glucopyranosyl donor with a cyclohexenyl amine acceptor. The reaction conditions typically involve the use of a glycosyl donor, a glycosyl acceptor, and a catalyst under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound is generally carried out through fermentation processes using specific strains of microorganisms. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and chromatography, to isolate the impurity.
Análisis De Reacciones Químicas
Types of Reactions
Acarbose EP Impurity D undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature.
Substitution: Nucleophiles like halides, amines, and alcohols under various pH and temperature conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
Acarbose EP Impurity D has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis of Acarbose and its impurities.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its role in the treatment of diabetes and its effects on glucose metabolism.
Industry: Used in the quality control and assurance processes in the pharmaceutical industry.
Mecanismo De Acción
Acarbose EP Impurity D exerts its effects by inhibiting the activity of alpha-glucosidase enzymes. These enzymes are responsible for the breakdown of complex carbohydrates into simple sugars in the intestines. By inhibiting these enzymes, this compound reduces the absorption of glucose, thereby lowering postprandial blood glucose levels .
Comparación Con Compuestos Similares
Similar Compounds
Acarbose EP Impurity A: O-4,6-Dideoxy-4-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-arabino-hex-2-ulopyranose.
Acarbose EP Impurity B: (1R,4R,5S,6R)-4,5,6-Trihydroxy-2-(hydroxymethyl)cyclohex-2-enyl 4-O-[4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl]-α-D-glucopyranoside.
Acarbose EP Impurity H: Another impurity synthesized during the formation of Acarbose, belonging to the class of alpha-glucosidase inhibitors.
Uniqueness
Acarbose EP Impurity D is unique due to its specific structure and the presence of a cyclohexenyl amine moiety, which differentiates it from other impurities. This unique structure contributes to its specific interactions with enzymes and its role in the inhibition of carbohydrate metabolism .
Propiedades
Fórmula molecular |
C19H33NO13 |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
(3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C19H33NO13/c1-5-9(20-7-2-6(3-21)10(23)13(26)11(7)24)12(25)16(29)19(31-5)33-17-8(4-22)32-18(30)15(28)14(17)27/h2,5,7-30H,3-4H2,1H3/t5-,7+,8-,9-,10-,11+,12+,13+,14-,15-,16-,17-,18?,19-/m1/s1 |
Clave InChI |
SNMISNLUIRCRQE-YOQJKDJJSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


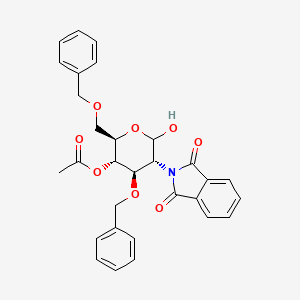
![6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14038203.png)
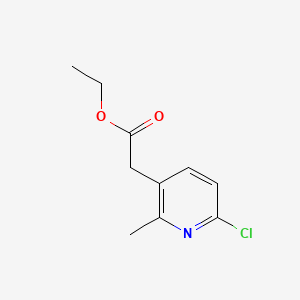


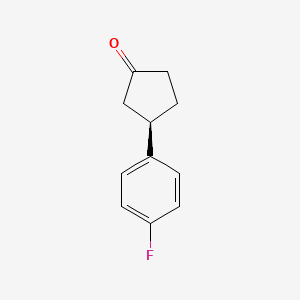
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine](/img/structure/B14038230.png)
![(3r,10r,13s,16r,17r)-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthrene-3,16,17-triyl triacetate](/img/structure/B14038238.png)
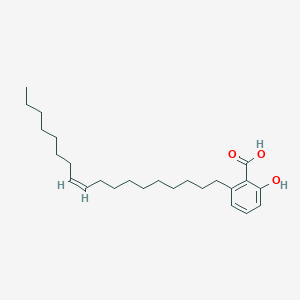
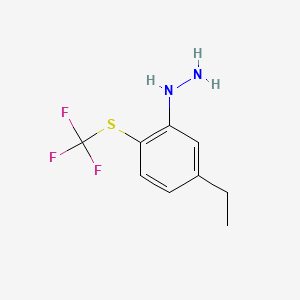
![5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine](/img/structure/B14038251.png)
![2-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14038255.png)

